![molecular formula C21H27N3O4S B2535347 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide CAS No. 897619-19-1](/img/structure/B2535347.png)
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Selective Dopamine Receptor Ligand
Research has been conducted on derivatives of this compound, particularly focusing on its selectivity and affinity for dopamine receptors. Studies have demonstrated that structural modifications of the benzamide backbone can significantly influence the compound's selectivity towards different dopamine receptor subtypes, such as D(3) and D(4) receptors. These findings are crucial for developing new therapeutic agents targeting specific dopaminergic pathways involved in neurological disorders. For instance, modifications leading to compounds with moderate D(3) receptor affinity and high selectivity over other receptor types have been identified, highlighting potential applications in positron emission tomography (PET) imaging and the development of novel therapeutic agents for psychiatric and neurological diseases (Leopoldo et al., 2002).
Serotonin Receptor Agonist
In the field of gastroenterology, benzamide derivatives have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds have shown promise as selective serotonin 4 (5-HT4) receptor agonists, potentially offering new treatments for gastrointestinal disorders. Specifically, certain derivatives have been found to accelerate gastric emptying and increase the frequency of defecation in animal models, suggesting their utility as novel prokinetic agents with potentially reduced side effects due to their selectivity (Sonda et al., 2004).
5-HT7 Receptor Antagonists
Compounds related to N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide have also been explored for their potential as 5-HT(7) receptor antagonists. These studies aim at developing new therapeutic options for psychiatric disorders by modulating the serotonergic system. Several synthesized compounds have shown significant activity as 5-HT(7) receptor antagonists, with potential implications for treating conditions such as anxiety and depression (Yoon et al., 2008).
Radiolabeled Antagonists for PET Imaging
Research has focused on developing radiolabeled antagonists based on this chemical structure for PET imaging of serotonin receptors, notably the 5-HT1A subtype. These antagonists allow for the non-invasive study of serotonergic neurotransmission in the brain, contributing to our understanding of various psychiatric and neurological conditions (Plenevaux et al., 2000).
作用機序
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Similar compounds have been shown to exhibit affinity towards alpha1-adrenergic receptors . The interaction of these compounds with their targets could lead to changes in cellular signaling pathways, potentially influencing various physiological processes.
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with various neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been subjected to in silico docking and molecular dynamics simulations, along with adme calculations . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The interaction of similar compounds with alpha1-adrenergic receptors could potentially influence various physiological processes, depending on the specific receptor subtype and tissue involved .
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-4-3-5-18(16-17)21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-6-8-20(28-2)9-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIQMYXXBLNSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。